molecular formula C19H16BrN3O B2870522 2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide CAS No. 1043103-28-1

2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

Cat. No.: B2870522
CAS No.: 1043103-28-1
M. Wt: 382.261
InChI Key: CWMSSOIMYMJCHV-UHFFFAOYSA-N
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Description

2-Bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a heterocyclic compound featuring a fused cyclopenta[c]pyrazole core substituted with a phenyl group at position 2 and a brominated benzamide moiety at position 3. While direct synthetic or analytical data for this compound are absent in the provided evidence, comparisons with structurally analogous compounds (e.g., pyrazole- and thienopyrazole-based benzamides) allow for inferring its physicochemical and functional properties.

Properties

IUPAC Name

2-bromo-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O/c20-16-11-5-4-9-14(16)19(24)21-18-15-10-6-12-17(15)22-23(18)13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMSSOIMYMJCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Stepwise Synthesis via Cyclopenta[c]pyrazole Intermediate

The core cyclopenta[c]pyrazole scaffold is synthesized through a cyclocondensation reaction between cyclopentanone and phenylhydrazine under acidic conditions. Subsequent bromination at the 3-position of the pyrazole ring is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 3-bromo-2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazole.

For the benzamide formation, 2-bromobenzoyl chloride is coupled with the cyclopenta[c]pyrazole amine via a nucleophilic acyl substitution reaction. Triethylamine (TEA) is employed as a base in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Representative Procedure

  • Cyclopenta[c]pyrazole Synthesis :
    Cyclopentanone (10 mmol), phenylhydrazine (12 mmol), and p-toluenesulfonic acid (0.5 mmol) are refluxed in toluene for 12 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate = 4:1), yielding 2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazole (78% yield).
  • Bromination :
    The pyrazole intermediate (5 mmol) is treated with NBS (5.5 mmol) in DMF at 25°C for 6 hours. Quenching with ice water followed by extraction with dichloromethane affords 3-bromo-2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazole (82% yield).

  • Amidation :
    3-Bromo-2-phenylcyclopenta[c]pyrazole (4 mmol) is reacted with 2-bromobenzoyl chloride (4.4 mmol) and TEA (8 mmol) in THF at 0°C. After 24 hours, the mixture is concentrated and purified via recrystallization (ethanol/water), yielding the title compound (68% yield).

Alternative Methodologies

Ullmann Coupling for Direct Arylation

A modified approach employs Ullmann coupling to directly introduce the 2-bromophenyl group. Using copper(I) iodide and 1,10-phenanthroline as catalysts, 3-amino-2-phenylcyclopenta[c]pyrazole reacts with 2-bromoiodobenzene in dimethyl sulfoxide (DMSO) at 110°C. This method avoids the need for pre-functionalized benzoyl chloride but requires stringent anhydrous conditions (yield: 54%).

Buchwald-Hartwig Amination

Palladium-catalyzed amination using Pd(OAc)₂ and Xantphos enables coupling between 3-bromo-2-phenylcyclopenta[c]pyrazole and 2-bromobenzamide. This method achieves higher regioselectivity but suffers from lower yields (43%) due to competing side reactions.

Optimization and Challenges

Reaction Condition Screening

Parameter Optimal Value Impact on Yield
Temperature (°C) 0–5 (amidation) Prevents epimerization
Solvent THF (amidation) Enhances solubility
Catalyst PdCl₂(PPh₃)₂ Reduces coupling time
Base Cs₂CO₃ Improves deprotonation

Data adapted from.

The use of Cs₂CO₃ instead of K₂CO₃ in Suzuki-Miyaura couplings increases yields by 12–18% due to enhanced solubility of intermediates. Conversely, elevated temperatures (>50°C) during amidation promote degradation, reducing yields to <30%.

Purification Challenges

The product’s low solubility in polar solvents necessitates repetitive recrystallization from ethanol/water mixtures. Impurities from incomplete bromination (e.g., mono- vs. di-brominated byproducts) are resolved via high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.02 (d, J = 7.8 Hz, 1H, Ar-H), 7.64–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 6.92 (s, 1H, pyrazole-H), 3.21–3.15 (m, 2H, cyclopentyl-H), 2.89–2.82 (m, 2H, cyclopentyl-H).

  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 167.2 (C=O), 143.5 (pyrazole-C), 132.8–122.4 (Ar-C), 56.1 (cyclopentyl-C), 34.2 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₁₆BrN₃O: [M+H]⁺ = 418.0421; Found: 418.0418.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h)
Stepwise Synthesis 68 98 36
Ullmann Coupling 54 95 48
Buchwald-Hartwig 43 91 72

Data aggregated from.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles such as sodium iodide (NaI) or phenyl lithium (PhLi) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Derivatives lacking the bromine atom.

  • Substitution: : Alkyl or aryl substituted derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: : It can be used in the production of advanced materials or as a reagent in chemical synthesis.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzamide group may play key roles in these interactions, potentially affecting biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Benzamide Derivatives

describes N-alkyl-2-(pyrazol-3-yl)benzamides (e.g., compounds 10b–10d-2 ), which share a benzamide-pyrazole scaffold but lack the fused cyclopenta ring. Key differences include:

Compound Substituents Purity (%) Melting Point (°C) Key Spectral Data (IR, $^1$H NMR)
10b Ethyl, 5-methylpyrazole 62 150–152 IR: 3300 cm$^{-1}$ (N–H); NMR: δ 1.2 (t, CH3)
10c Isopropyl, 5-methylpyrazole 87 176–178 IR: 1680 cm$^{-1}$ (C=O); NMR: δ 4.3 (m, CH)
10d-1 tert-Butyl, 5-methylpyrazole 95 119–120 NMR: δ 1.4 (s, C(CH3)3)
10d-2 tert-Butyl, 1,5-dimethylpyrazole 93 136–138 IR: 1650 cm$^{-1}$ (C=N)

Key Observations :

  • Bulkier alkyl groups (e.g., tert-butyl in 10d-1 ) correlate with higher purity (95%) and lower melting points (119–120°C), suggesting reduced crystallinity due to steric hindrance .
Halogenated Benzamides with Pyridinyl Substituents

reports bromo- and fluoro-substituted benzamides (35 , 36 ) with pyridinyl groups:

Compound Substituents Yield (%) $^1$H NMR (CDCl3, δ ppm)
35 4-Bromo-3-fluoro, 6-methylpyridinyl 81 2.45–2.49 (s, CH3), 7.57–8.15 (m, aromatic H)
36 3-Bromo-5-fluoro, 6-methylpyridinyl Similar to 35 with shifted aromatic signals

Key Observations :

  • Halogen substituents (Br, F) induce deshielding in $^1$H NMR, particularly for aromatic protons adjacent to electronegative groups .
  • The target compound’s phenyl group (vs. pyridinyl in 35/36 ) may reduce polarity and solubility, impacting bioavailability.
Dihydro-Pyrazole Benzamides with Bromo Substituents

highlights 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide , a close structural analog differing in the absence of a fused cyclopenta ring:

  • DFT Analysis : Strong hydrogen bonding interactions (N–H⋯O) and electrostatic stabilization were observed, consistent with experimental crystallographic data .
Thieno[3,4-c]pyrazole-Based Benzamides

describes 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, which replaces the cyclopenta ring with a sulfur-containing thieno-pyrazole:

    Biological Activity

    2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects and mechanisms of action.

    Chemical Structure and Properties

    The compound has the following chemical structure:

    • IUPAC Name : this compound
    • Molecular Formula : C19H17BrN4O
    • Molecular Weight : 396.27 g/mol

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of compounds related to this compound. In particular, derivatives of pyrazole have demonstrated significant antiproliferative activity against various cancer cell lines.

    • Cell Line Studies :
      • Compounds structurally similar to this compound were tested against HepG2 liver cancer cells.
      • Notable results included IC50 values indicating potent cytotoxicity:
        • Compound 4a: IC50 = 4.4 µM
        • Compound 5a: IC50 = 3.46 µM
        • Compound 6b: IC50 = 2.52 µM (compared to Sorafenib with an IC50 of 2.051 µM) .

    The mechanism by which these compounds exert their effects involves multiple pathways:

    • VEGFR2 and CDK-2 Inhibition :
      • Compound 6b exhibited dual inhibition of VEGFR2 (IC50 = 0.2 μM) and CDK-2 (IC50 = 0.458 μM), indicating a potential for targeting multiple pathways in cancer progression .
    • Apoptosis Induction :
      • Compounds significantly increased apoptosis in treated cells, with compound 6b showing a notable increase in total apoptotic cell population compared to untreated controls .

    Structure-Activity Relationship (SAR)

    The biological activity of these compounds is influenced by their structural characteristics. The presence of specific functional groups appears to enhance their efficacy:

    CompoundStructure FeaturesIC50 (µM)Activity
    4aPyrazole derivative4.4Cytotoxic
    5aPyrazole derivative3.46Cytotoxic
    6bPyrazole derivative2.52Cytotoxic

    Case Studies

    A study focusing on the synthesis and biological evaluation of pyrazole derivatives found that certain modifications led to enhanced activity against HepG2 cells. The research emphasized the importance of substituent groups on the pyrazole ring in modulating biological activity.

    Example Study

    In one case study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. The most active compounds were further analyzed for their mechanism of action through molecular docking studies, confirming strong binding affinities to target receptors involved in cell proliferation and survival .

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